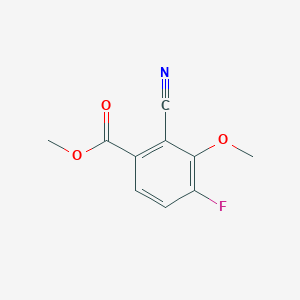

Methyl 2-cyano-4-fluoro-3-methoxybenzoate

Beschreibung

Eigenschaften

IUPAC Name |

methyl 2-cyano-4-fluoro-3-methoxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO3/c1-14-9-7(5-12)6(10(13)15-2)3-4-8(9)11/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNZDTVQWVZHSHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1C#N)C(=O)OC)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-cyano-4-fluoro-3-methoxybenzoate typically involves the esterification of 2-cyano-4-fluoro-3-methoxybenzoic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is common to ensure consistent product quality .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-cyano-4-fluoro-3-methoxybenzoate can undergo various chemical reactions, including:

Nucleophilic substitution: The fluoro substituent can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

Nucleophilic substitution: Substituted benzoates with various functional groups.

Hydrolysis: 2-cyano-4-fluoro-3-methoxybenzoic acid.

Reduction: Methyl 2-amino-4-fluoro-3-methoxybenzoate.

Wissenschaftliche Forschungsanwendungen

Methyl 2-cyano-4-fluoro-3-methoxybenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential as a pharmacophore in drug design and development.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Methyl 2-cyano-4-fluoro-3-methoxybenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The cyano and fluoro groups can influence the compound’s binding affinity and specificity for molecular targets, while the methoxy group can affect its solubility and bioavailability .

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on Reactivity and Stability

Key Observations :

- Electron-Withdrawing Groups: The cyano and fluorine substituents in the target compound enhance electrophilicity at the carbonyl carbon, facilitating nucleophilic attack in ester hydrolysis or transesterification reactions. This contrasts with sulfonylurea herbicides (e.g., metsulfuron-methyl), where the sulfonylurea bridge and triazine ring dominate reactivity .

- Biological Activity: Unlike sulfonylurea derivatives, this compound lacks the sulfonylurea moiety critical for herbicidal activity.

- Stability: Fluorine’s inductive effect increases the compound’s resistance to oxidative degradation compared to non-fluorinated analogs. This property is advantageous in formulations requiring long-term stability .

Research Findings and Limitations

- Toxicological Gaps: Unlike halogenated azo dyes (e.g., 4-dimethylaminoazobenzene derivatives), which show carcinogenic activity in rats, the target compound’s toxicity profile remains unstudied .

Biologische Aktivität

Methyl 2-cyano-4-fluoro-3-methoxybenzoate is an organic compound that has garnered interest in the scientific community due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and comparative analyses with similar compounds.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Molecular Formula : C₉H₈FNO₃

- Molecular Weight : 181.16 g/mol

- Functional Groups :

- Cyano group (-CN)

- Fluoro group (-F)

- Methoxy group (-OCH₃)

These functional groups contribute to the compound's unique chemical reactivity and biological interactions.

The biological activity of this compound can be attributed to its ability to interact with various biomolecules, including enzymes and receptors. The presence of cyano and fluoro groups enhances its binding affinity and specificity for molecular targets. The methoxy group influences solubility and bioavailability, which are critical for its pharmacological effects.

Anticancer Activity

Research has indicated that compounds structurally related to this compound exhibit significant anticancer properties. For example, studies on related compounds have shown their ability to bind to the colchicine-binding site in tubulin, inhibiting tubulin polymerization and inducing apoptosis in cancer cells .

In a comparative analysis, this compound was evaluated alongside other methoxybenzoyl derivatives. The results demonstrated that while it exhibited modest cytotoxicity, it was less potent than some of its analogs that effectively targeted tubulin dynamics in cancer cells .

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor. In vitro assays suggest that it may modulate the activity of specific enzymes involved in metabolic pathways, although detailed studies are still required to elucidate these interactions fully.

Case Studies

- In Vivo Studies on Antitumor Efficacy :

- Mechanistic Insights :

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Structural Features | Similarity Score |

|---|---|---|

| Methyl 2-cyano-4-fluoro-5-methoxybenzoate | Different positioning of methoxy group | 0.88 |

| Methyl 4-cyano-3-fluorobenzoate | Variations in cyano and fluoro substituents | 0.85 |

| Methyl 2-cyano-3-fluoro-4-methoxybenzoate | Different arrangement of functional groups | 0.87 |

This compound stands out due to its specific functional group arrangement, which may enhance its reactivity and biological activity compared to these similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.